Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)-
Overview
Description
Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process starting with benzene derivatives. Initial steps may include alkylation and ether formation, followed by strategic use of reagents to introduce decyloxy and triphenylmethyl groups.
Industrial Production Methods
Industrial production might scale these laboratory procedures using bulk chemicals and specialized catalysts to ensure efficiency and yield. Reaction conditions such as temperature, solvent choice, and purification techniques will be optimized for larger scales.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the alkyl or alkoxy positions, leading to formation of alcohols, ketones, or carboxylic acids.
Reduction: : Reduction reactions might target the aromatic rings or the carbonyl groups, resulting in hydrogenated derivatives.
Substitution: : Electrophilic aromatic substitution can occur, with different positions on the benzene ring undergoing reactions depending on the substituents' directing effects.
Common Reagents and Conditions
Typical reagents include potassium permanganate for oxidation, hydrogen gas with catalysts for reduction, and various electrophiles for substitution reactions. Conditions like acidic or basic environments and specific temperatures are chosen to favor desired transformations.
Major Products Formed
Products from these reactions vary from simple derivatives like hydroxylated or carboxylated compounds to more complex molecules if further substituted or functionalized.
Scientific Research Applications
This compound finds applications across diverse scientific domains:
Chemistry: : Used as a starting material for synthesizing advanced materials and polymers.
Biology: : Could play a role in designing molecules with bioactivity or as probes for biochemical studies.
Medicine: : Potential to be a scaffold for drug development or in studying drug interactions.
Industry: : Utilized in the creation of specialty chemicals, surfactants, and in material science.
Mechanism of Action
The specific effects of this compound in various applications depend on its interactions with molecular targets:
Molecular Targets: : Could interact with enzymes, receptors, or other proteins, altering their function or signaling pathways.
Pathways Involved: : In biochemical settings, might modulate metabolic or signaling pathways. In materials science, impacts the properties and behavior of composites or functional materials.
Comparison with Similar Compounds
Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- stands out due to its unique combination of functional groups.
Similar Compounds: : Benzene derivatives like benzene, 1-(dodecyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- and benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-methyl-.
Uniqueness: : The specific alkoxy and alkyl substitutions offer distinct reactivity and application potential, making this compound a valuable asset in research and industry.
Hopefully, this provides a deep dive into Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)-, showcasing its synthesis, reactions, applications, and more. Let’s keep diving into the depths of chemistry!
Properties
IUPAC Name |
2-butan-2-yl-1-decoxy-4-tritylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48O/c1-4-6-7-8-9-10-11-21-30-40-38-29-28-36(31-37(38)32(3)5-2)39(33-22-15-12-16-23-33,34-24-17-13-18-25-34)35-26-19-14-20-27-35/h12-20,22-29,31-32H,4-11,21,30H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXIFKVOUILVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889302 | |
Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1404190-37-9 | |
Record name | 1-(Decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404190-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404190379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sec-butyl-1-(decyloxy)-4-tritylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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